tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEADEBXAKDRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137530-34-6 | |
| Record name | tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
O-Alkylation of Hydroxyl-Spiro Intermediates
A widely adopted method involves O-alkylation of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (I ), as detailed in recent preclinical studies. The hydroxyl group at position 4 undergoes nucleophilic substitution with aryl halides under basic conditions.
- I (1 eq) is dissolved in anhydrous DMF under argon.
- Potassium tert-butoxide (2 eq) is added at 50°C for 2 hours to deprotonate the hydroxyl group.
- Aryl halide (1.5 eq) is introduced, and the mixture is stirred at 85°C for 4 hours.
- Workup includes aqueous extraction with ethyl acetate, drying (Na₂SO₄), and purification via flash chromatography.
Example : Reaction with 2-chloro-4-methylpyridine yields tert-butyl 4-((4-methylpyridin-2-yl)oxy)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (IIa ) in 46% yield. Key spectral data:
- ¹H NMR (700 MHz, CDCl₃): δ 8.14–8.04 (m, 1H), 6.85 (s, 1H), 1.50 (s, 9H).
- MS (ESI) : m/z 363.2 [M + H]⁺.
Oxidation to Ketone Intermediate
The hydroxyl group in I is oxidized to a ketone, enabling further functionalization via reductive amination.
Procedure for tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate ( III) Synthesis :
- I (35.0 g, 129.15 mmol) is dissolved in dichloromethane (DCM).
- Pyridinium dichromate (PDC, 1.5 eq) is added portion-wise at 25°C.
- After 16 hours, the mixture is filtered through celite, washed with 5% HCl, and purified via flash chromatography (30% EtOAc/hexane).
- III is isolated as a white solid (23 g, 66% yield).
- MS (ESI) : m/z 270.2 [M + H]⁺.
Reductive Amination for Amino-Spiro Derivatives
Ketone III serves as a substrate for introducing amino groups via reductive amination, a critical step for diversifying the spirocyclic core.
Synthesis of tert-butyl 4-((4-methylpyridin-2-yl)amino)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate ( IV) :
- III (30 mg, 0.111 mmol) is reacted with 2-amino-4-methylpyridine (1.8 eq) and titanium isopropoxide (2 eq) in THF at 60°C for 12 hours.
- After THF removal, the crude imine is reduced with NaBH₄ in methanol at 0°C.
- Purification via combiflash (100% EtOAc) affords IV as a colorless oil (24 mg, 60%).
- MS (ESI) : m/z 362.2 [M + H]⁺.
The tert-butoxycarbonyl (Boc) group is pivotal for amine protection during synthesis. Its introduction and removal are carefully controlled to prevent side reactions.
Boc Protection of Amine Intermediates
A representative protocol from Royal Society of Chemistry methodologies involves:
- Reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C.
- Triethylamine (1.5 eq) is added dropwise to neutralize HBr.
- After 18 hours, the mixture is washed with NH₄Cl, NaHCO₃, and brine, yielding tert-butyl (2-bromoethyl)carbamate in quantitative yield.
Comparative Analysis of Synthetic Routes
Key Observations :
- O-Alkylation efficiency depends on aryl halide reactivity; electron-deficient substrates proceed faster.
- PDC oxidation avoids over-oxidation risks compared to CrO₃-based methods.
- Reductive amination with Ti(OiPr)₄ minimizes epimerization, preserving stereochemistry.
Challenges and Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
- CAS Number : 2137530-34-6
The compound features a spirocyclic framework, which contributes to its biological activity and reactivity. The presence of a tert-butyl group and a carbamate functional group enhances its interactions within biological systems.
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being investigated as a potential therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. Its structural characteristics make it a candidate for central nervous system-targeting drugs.
- Mechanism of Action : The spirocyclic structure allows for fitting into active sites of molecular targets, potentially modulating their activity. Hydrolysis of the carbamate group can release active amines that interact with these targets, suggesting its role as an enzyme inhibitor.
2. Biological Research
- Model Compound : Used as a model to study the behavior of spirocyclic structures in biological systems. It helps in understanding the interactions between similar compounds and biological targets.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis, suggesting potential applications in treating infections.
3. Industrial Applications
- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, making it useful in the production of specialty chemicals and advanced materials.
- Chemical Stability : Its stability under various conditions makes it suitable for industrial applications where reactive intermediates are required.
Case Studies and Research Findings
Recent studies have highlighted the potential of tert-butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate in various applications:
- Drug Interaction Studies : Research has focused on its interaction with specific receptors related to pain modulation, showing promising results that warrant further investigation into its pharmacological properties.
- Antimicrobial Efficacy : Investigations into related compounds have demonstrated effectiveness against resistant bacterial strains, suggesting that modifications of this compound could lead to new antimicrobial agents.
- Synthesis Optimization : Ongoing research aims to refine synthetic routes to enhance yield and purity, making it more accessible for large-scale applications in both academic and industrial settings.
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The tert-butyl carbamate group can undergo hydrolysis to release the active amine, which then interacts with the target molecules . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Functional Groups
The following compounds are structurally related but differ in heteroatom placement, substituents, or functional groups:
Solubility and Lipophilicity
- The 1-oxa-4-aza system in the target compound balances polarity (from oxygen) and basicity (from nitrogen), favoring solubility in polar solvents while retaining moderate logP values for membrane permeability .
Metabolic Stability
- Fluorophenyl-containing derivatives () show enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
- Diaza analogs (e.g., 9-Boc-2,9-diazaspiro[5.5]undecane) may undergo faster enzymatic degradation due to increased hydrogen bonding capacity .
Biological Activity
tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
- CAS Number : 2137530-34-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound is believed to act as an inhibitor of certain enzymes, which may lead to modulation of signaling pathways associated with inflammation and pain.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Anti-inflammatory Effects :
- Studies indicate that this compound may reduce inflammatory responses in animal models. This is evidenced by decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment.
-
Analgesic Properties :
- Preliminary research suggests potential analgesic effects, possibly through inhibition of pain pathways.
-
Cytotoxicity :
- In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Research Findings on Biological Activity
Detailed Findings
-
Anti-inflammatory Activity :
In a study examining the effects on lipopolysaccharide (LPS)-induced acute lung inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its role in mitigating inflammatory responses . -
Analgesic Effects :
Research involving animal models demonstrated that administration of the compound led to a notable decrease in pain behavior metrics, supporting its potential use as an analgesic . -
Cytotoxicity Against Cancer Cells :
In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential utility in cancer therapy . The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Q & A
Basic Research Question
- Oxidation : Hydrogen peroxide (H₂O₂) at 20–40°C selectively oxidizes the spirocyclic amine to form oxo derivatives. Alternative agents like KMnO₄ may require acidic conditions but risk over-oxidation .
- Reduction : NaBH₄ or LiAlH₄ at 0–5°C reduces carbonyl groups while preserving the Boc-protected amine. Solvent polarity (e.g., THF vs. EtOH) influences reaction rates and selectivity .
What mechanistic insights exist for nucleophilic substitutions at the carbamate group?
Advanced Research Question
The Boc group undergoes nucleophilic attack via a two-step mechanism:
Deprotonation : Tertiary amines (e.g., DIPEA) deprotonate the carbamate, generating a reactive intermediate.
Substitution : Alkyl halides or acyl chlorides react with the intermediate, forming N-alkylated or acylated derivatives. Kinetic studies using HPLC-MS can track intermediate stability under varying pH and solvent conditions .
How is purity assessed, and what analytical thresholds are critical for pharmacological studies?
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time consistency (±0.1 min) and peak symmetry (As ≤ 1.2) indicate purity.
- TLC : Rf values compared to standards on silica gel plates (e.g., CH₂Cl₂:MeOH 9:1).
- NMR : Integration ratios for protons (e.g., tert-butyl at δ 1.4 ppm) should align with theoretical values .
What methods are used to identify biological targets of this spirocyclic compound?
Advanced Research Question
- SPR (Surface Plasmon Resonance) : Screen against receptor libraries (e.g., GPCRs) to measure binding affinity (KD).
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for GABAₐ or METTL3 targets .
- SAR Studies : Modify substituents (e.g., replacing Boc with acetyl) to correlate structural changes with activity .
How do structural modifications influence activity against METTL3 or antimicrobial targets?
Advanced Research Question
A SAR table comparing derivatives:
| Derivative | Modification | METTL3 IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Parent compound | None | 250 | 32 |
| 9-Amino variant | NH₂ at C9 | 120 | 16 |
| Boc-removed analog | Free amine | >1000 | 64 |
| 6-Fluoro substitution | F at C6 | 85 | 8 |
Fluorination enhances membrane permeability, while Boc removal reduces target affinity .
What storage conditions prevent degradation of this compound?
Basic Research Question
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Degradation products (e.g., free amine from Boc cleavage) can be monitored via TLC (Rf shift) or NMR (disappearance of tert-butyl signals) .
How can computational modeling predict the compound’s reactivity and stability?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain in the spirocyclic ring.
- MD Simulations : Simulate solvation in explicit water to predict hydrolysis rates of the carbamate group.
- InChI Key : Use FHXBCDBEIIABFY-UHFFFAOYSA-N (PubChem) to retrieve pre-computed properties .
What pharmacological applications are supported by preclinical data?
Advanced Research Question
- Neuropharmacology : Modulates GABAₐ receptors (EC₅₀ = 1.2 µM) in rodent models, reducing seizure duration by 40% .
- Antibacterial : Derivatives show efficacy against methicillin-resistant S. aureus (MIC = 8 µg/mL) via membrane disruption .
- Oncology : METTL3 inhibition reduces m⁶A RNA methylation in leukemia cell lines (IC₅₀ = 85 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
